
4-Bromo-7-ethyl-6-methoxycinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-ethyl-6-methoxycinnoline is a chemical compound with the molecular formula C11H11BrN2O. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 7th position, and a methoxy group at the 6th position on the cinnoline ring. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-ethyl-6-methoxycinnoline typically involves the bromination of 7-ethyl-6-methoxycinnoline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction mixture is usually heated to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-ethyl-6-methoxycinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups such as amino, hydroxyl, or alkyl groups using appropriate reagents.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amino group would yield 4-amino-7-ethyl-6-methoxycinnoline, while oxidation of the ethyl group could produce 4-bromo-7-carboxy-6-methoxycinnoline .
Aplicaciones Científicas De Investigación
4-Bromo-7-ethyl-6-methoxycinnoline is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-ethyl-6-methoxycinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The exact pathways involved vary based on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-7-ethylcinnoline: Lacks the methoxy group, which affects its reactivity and applications.
7-Ethyl-6-methoxycinnoline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-6-methoxycinnoline: Lacks the ethyl group, which influences its physical and chemical properties
Uniqueness
4-Bromo-7-ethyl-6-methoxycinnoline is unique due to the combination of the bromine atom, ethyl group, and methoxy group on the cinnoline ring. This specific arrangement imparts distinct chemical properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
947691-64-7 |
|---|---|
Fórmula molecular |
C11H11BrN2O |
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
4-bromo-7-ethyl-6-methoxycinnoline |
InChI |
InChI=1S/C11H11BrN2O/c1-3-7-4-10-8(5-11(7)15-2)9(12)6-13-14-10/h4-6H,3H2,1-2H3 |
Clave InChI |
PSOZLNVHUKOJKD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1OC)C(=CN=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
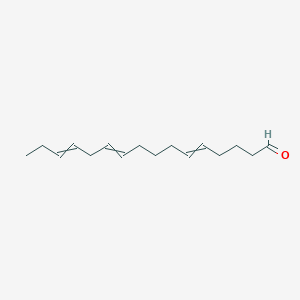
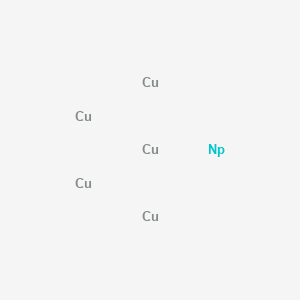
![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
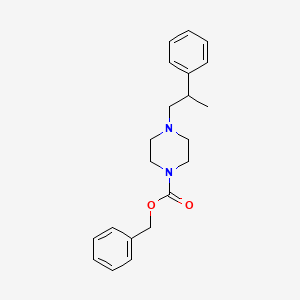
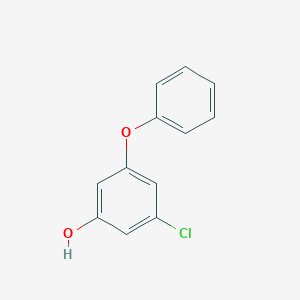
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
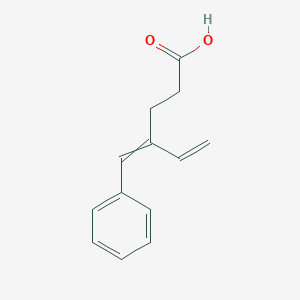
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)

![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
